molecular formula C8H12N2O B038185 N-Propyl-1H-pyrrole-2-carboxamide CAS No. 120309-46-8

N-Propyl-1H-pyrrole-2-carboxamide

Cat. No. B038185
CAS RN: 120309-46-8
M. Wt: 152.19 g/mol
InChI Key: LYLMJRLHNQBOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is an analog of the endogenous cannabinoid anandamide and has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes. In

Mechanism of Action

N-Propyl-1H-pyrrole-2-carboxamide interacts with the endocannabinoid system by binding to the cannabinoid receptors CB1 and CB2. This interaction leads to the activation of various signaling pathways, which can regulate various physiological processes, including pain perception, inflammation, and neuronal function. N-Propyl-1H-pyrrole-2-carboxamide has also been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can further modulate physiological processes.
Biochemical and Physiological Effects:
N-Propyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by reducing pain perception. N-Propyl-1H-pyrrole-2-carboxamide has been investigated for its potential neuroprotective effects and has been shown to protect against neuronal damage in various models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-Propyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a potent and selective agonist for the cannabinoid receptors CB1 and CB2, making it a useful tool for studying the endocannabinoid system. This compound has also been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. However, one limitation of using N-Propyl-1H-pyrrole-2-carboxamide is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for the scientific research of N-Propyl-1H-pyrrole-2-carboxamide. One direction is the investigation of its potential therapeutic applications in various diseases, including cancer, epilepsy, and neurodegenerative disorders. Another direction is the exploration of the interactions between N-Propyl-1H-pyrrole-2-carboxamide and other physiological processes, such as the immune system and the cardiovascular system. Additionally, future research could focus on developing more efficient synthesis methods and improving the solubility of N-Propyl-1H-pyrrole-2-carboxamide for easier administration in experimental settings.
Conclusion:
In conclusion, N-Propyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound interacts with the endocannabinoid system and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-Propyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments, including its potency and low toxicity, but also has limitations, such as its limited solubility. Future research could focus on investigating its potential therapeutic applications, exploring its interactions with other physiological processes, and improving its synthesis methods and solubility.

Synthesis Methods

N-Propyl-1H-pyrrole-2-carboxamide can be synthesized using various methods, including the reaction of N-propylpyrrole with chloroacetyl chloride and subsequent reaction with ammonia. Another method involves the reaction of N-propylpyrrole with 2-bromoacetyl bromide, followed by reaction with ammonia. These methods have been reported in scientific literature and have been used to synthesize N-Propyl-1H-pyrrole-2-carboxamide for research purposes.

Scientific Research Applications

N-Propyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been investigated for its potential in treating various diseases, including cancer, epilepsy, and neurodegenerative disorders. Scientific research has also explored the use of N-Propyl-1H-pyrrole-2-carboxamide as a tool for studying the endocannabinoid system and its interactions with other physiological processes.

properties

CAS RN

120309-46-8

Product Name

N-Propyl-1H-pyrrole-2-carboxamide

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N-propyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C8H12N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h3-4,6,9H,2,5H2,1H3,(H,10,11)

InChI Key

LYLMJRLHNQBOIM-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=CN1

Canonical SMILES

CCCNC(=O)C1=CC=CN1

synonyms

1H-Pyrrole-2-carboxamide,N-propyl-(9CI)

Origin of Product

United States

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